Disperse blue 366

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

84870-65-5 |

|---|---|

Molecular Formula |

C19H18N6O2 |

Molecular Weight |

362.4 g/mol |

IUPAC Name |

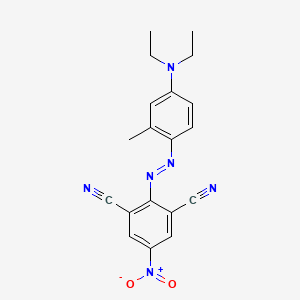

2-[[4-(diethylamino)-2-methylphenyl]diazenyl]-5-nitrobenzene-1,3-dicarbonitrile |

InChI |

InChI=1S/C19H18N6O2/c1-4-24(5-2)16-6-7-18(13(3)8-16)22-23-19-14(11-20)9-17(25(26)27)10-15(19)12-21/h6-10H,4-5H2,1-3H3 |

InChI Key |

HCOYTIPJLYJCDR-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2C#N)[N+](=O)[O-])C#N)C |

Origin of Product |

United States |

Foundational & Exploratory

Disperse Blue 366 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 366 is a synthetic monoazo dye belonging to the disperse class of colorants.[1][2] Characterized by its low solubility in water, it is primarily utilized in the textile industry for dyeing hydrophobic fibers, most notably polyester.[2][3] Its chemical structure imparts a vibrant blue hue and good fastness properties, making it a commercially significant dyestuff. This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with available experimental data and methodologies.

Chemical Structure and Properties

This compound is a complex organic molecule with the chemical formula C19H18N6O2 and a molecular weight of 362.39 g/mol .[1][2][4][5] The molecule's structure is centered around an azo bridge (-N=N-) which acts as the chromophore responsible for its color.

Chemical Identifiers:

-

IUPAC Name: 2-((4-((2,6-dicyano-4-nitrophenyl)diazenyl)-3-methylphenyl)(ethyl)amino)ethyl acetate

-

SMILES String: CCC(N(C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2C#N)--INVALID-LINK--[O-])C#N)C)CCOC(=O)C)C

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | References |

| Molecular Formula | C19H18N6O2 | [1][2][5] |

| Molecular Weight | 362.39 g/mol | [1][2][4][5] |

| Appearance | Blue powder | [1] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents | [3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| λmax (UV-Vis) | Not available |

Synthesis

The general manufacturing process for this compound involves a multi-step chemical synthesis. The key steps are diazotization and azo coupling, followed by cyanation.

Experimental Protocol: General Synthesis

-

Diazotization: 2,6-Dibromo-4-nitroaniline is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) at low temperatures (0-5 °C) to form a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then coupled with N,N-diethyl-3-methylbenzenamine. This reaction forms the azo bridge and the core structure of the dye.

-

Cyanation: The bromine atoms on the phenyl ring are subsequently replaced with cyano groups through a nucleophilic substitution reaction, typically using a cyanide salt like cuprous cyanide.

The following diagram illustrates the general workflow for the synthesis of a related disperse dye, Disperse Blue 165, which follows a similar synthetic logic.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the analysis and quantification of disperse dyes like this compound.

Experimental Protocol: HPLC Analysis of Disperse Dyes (General Method)

While a specific method for this compound is not detailed in the literature, a general HPLC protocol for the analysis of disperse dyes can be adapted.

-

Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is common.

-

Detection: The wavelength of maximum absorbance (λmax) for the specific dye should be used for detection to ensure maximum sensitivity.

-

Sample Preparation: Samples are typically dissolved in a suitable organic solvent, such as methanol or a mixture of the mobile phase components, and filtered through a 0.45 µm filter before injection.

The following diagram outlines the logical workflow for developing an HPLC method for the analysis of a disperse dye.

Biological Activity and Signaling Pathways

Currently, there is no publicly available scientific literature detailing any specific interactions of this compound with biological signaling pathways or its potential applications in drug development. Its primary characterization and use are within the field of materials science and textile chemistry. Further research would be required to explore any potential biological effects.

Conclusion

This compound is a well-established blue dye with significant applications in the coloration of synthetic textiles. While its chemical identity and a general synthetic route are known, there is a notable lack of detailed, publicly available data on its specific physicochemical properties and analytical protocols. Furthermore, its biological activity and potential for interaction with cellular pathways remain unexplored. This guide serves as a foundational resource for researchers and scientists, summarizing the current knowledge and highlighting areas where further investigation is warranted.

References

- 1. Kina Største DISPERSE BLà 366 leverandører&Produsenter&Factory - MSDS Sheet - Sinoever [no.sulphurblackcn.com]

- 2. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 3. CAS 361520-06-1: C.I. This compound | CymitQuimica [cymitquimica.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Disperse Blue 1 | C14H12N4O2 | CID 17190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Disperse Blue 366 CAS number and molecular weight

An In-depth Technical Guide to Disperse Blue 366

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the publicly available technical information on this compound. It is intended for an audience with a scientific background. A notable scarcity of in-depth research into the biological effects and potential therapeutic applications of this compound exists in peer-reviewed literature. The information presented herein is predominantly derived from chemical supplier databases and textile industry resources.

Core Compound Information

This compound is a synthetic organic compound classified as a single azo dye. Its primary application is in the textile industry for dyeing hydrophobic synthetic fibers, most notably polyester, due to its limited solubility in water and good fastness properties.

There is a discrepancy in the publicly listed CAS (Chemical Abstracts Service) registry numbers for this compound, with different suppliers citing two distinct numbers. Both are provided here for comprehensive reference.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-((4-(diethylamino)-2-methylphenyl)diazenyl)-5-nitro-1,3-benzenedicarbonitrile | N/A |

| CAS Number | 361520-06-1 or 84870-65-5 | [1][2][3][4][5] |

| Molecular Formula | C₁₉H₁₈N₆O₂ | [3][6] |

| Molecular Weight | 362.39 g/mol | [3][6] |

| Chemical Class | Single Azo Dye | [7] |

| Appearance | Blue uniform powder | [7][8] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

Synthesis and Manufacturing

The manufacturing process for this compound involves a multi-step chemical synthesis. While detailed, replicable laboratory protocols are not publicly available, the general manufacturing method is described as follows:

-

Diazotization: The process begins with the diazotization of a substituted aniline, such as 2,6-dibromo-4-nitroaniline or 2,6-dichloro-4-nitroaniline.[6][7] This reaction, typically carried out in the presence of a nitrous acid source (e.g., sodium nitrite and a strong acid), converts the primary aromatic amine into a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then reacted with a coupling agent, N,N-diethyl-3-methylbenzenamine (N,N-diethyl-m-toluidine).[2][7][9] This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-) that links the two aromatic rings, creating the basic chromophore of the dye.

-

Cyanation: The final step involves a cyanation reaction, where bromine or chlorine atoms on the dinitroaniline-derived ring are substituted with cyano groups (-CN), typically using a cyanide source like cuprous cyanide.[6][7][9]

This synthesis pathway is a common method for producing azo dyes, allowing for modifications to the precursor molecules to achieve different colors and properties.

Toxicological Profile and Biological Activity

There is a significant lack of specific toxicological and biological activity data for this compound in the scientific literature. One commercial source mentions its use in the "optimization of surface methodology for cytotoxic effect," but the primary research supporting this statement is not readily accessible.[1]

However, the broader class of disperse dyes, particularly azo dyes, has been the subject of toxicological concern. General toxicological considerations for this class of compounds include:

-

Allergic Contact Dermatitis: Disperse dyes are known potential sensitizers and a cause of allergic contact dermatitis in susceptible individuals when they leach from textiles onto the skin.[10]

-

Cytotoxicity: Studies on other disperse dyes, such as Disperse Blue 1, Disperse Blue 124, and Disperse Red 11, have demonstrated cytotoxic effects in various cell lines, including keratinocytes and intestinal epithelial cells.[5][11] The mechanism often involves the disruption of cell viability and mitochondrial function.

-

Genotoxicity and Mutagenicity: Some azo dyes have the potential to be metabolized, for instance by reductases in the skin microbiome or liver, into potentially carcinogenic aromatic amines. For example, the commercial dye C.I. Disperse Blue 291 has been shown to have genotoxic and mutagenic effects in a human hepatic cell line (HepG2).[12]

Given the data gaps for this compound, a logical first step for researchers would be to evaluate its cytotoxic potential. A generalized workflow for such an investigation is proposed below.

Experimental Protocols

No specific experimental protocols for the synthesis or biological evaluation of this compound are available in the public domain. The following is a generalized protocol for an in vitro cytotoxicity assay, which can be adapted to test this compound.

Protocol: General MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Mammalian cell line (e.g., HaCaT keratinocytes or HepG2 hepatoma cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader (absorbance at ~570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Create a series of dilutions in complete culture medium to achieve the final desired concentrations for treatment. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic (typically ≤ 0.5%).

-

Cell Treatment: Remove the old medium from the wells. Add 100 µL of the medium containing the various concentrations of this compound. Include wells for "untreated" (medium only) and "vehicle control" (medium with the same final concentration of DMSO as the treated wells).

-

Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Analytical Methods

The analysis of this compound, particularly in contexts like textile analysis or environmental monitoring, would likely employ standard chromatographic and spectroscopic techniques used for other disperse dyes.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a photodiode array (PDA) detector is a common method for separating and quantifying disperse dyes. A reverse-phase C18 column is typically used.[4][13]

-

Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) provides an additional layer of confirmation by determining the mass-to-charge ratio of the compound, enhancing the confidence of identification, especially in complex matrices.[13][14]

A logical relationship for the analytical identification of this compound is outlined in the diagram below.

References

- 1. CAS 361520-06-1: C.I. This compound | CymitQuimica [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. China this compound Manufacturers, Suppliers, Factory, Wholesale - Products - Hangzhou Tiankun Chem Co.,Ltd [dyechemical.com]

- 4. The Identification of Polyester Fibers Dyed with Disperse Dyes for Forensic Purposes [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. worlddyevariety.com [worlddyevariety.com]

- 8. This compound TDS|this compound from Chinese supplier and producer - DISPERSE BLUE DYES - Enoch dye [enochdye.com]

- 9. This compound | 361520-06-1 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. Impaired cell viability and mitochondrial respiration by disperse textile dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. lcms.cz [lcms.cz]

- 14. waters.com [waters.com]

Synthesis and manufacturing of Disperse Blue 366

An In-depth Technical Guide to the Synthesis and Manufacturing of Disperse Blue 366

For Researchers, Scientists, and Drug Development Professionals

This compound is a monoazo dye characterized by its vibrant blue color and its application in dyeing synthetic fibers, particularly polyester. Its synthesis is a multi-step process involving key organic reactions. This guide provides a detailed overview of its manufacturing process, including experimental protocols and quantitative data derived from analogous syntheses in the scientific literature.

Overview of Synthesis

The manufacturing of this compound follows a three-stage synthetic route:

-

Diazotization: A primary aromatic amine, typically a 2,6-dihalo-4-nitroaniline, is converted into a diazonium salt.

-

Azo Coupling: The diazonium salt is reacted with a coupling component, N,N-diethyl-m-toluidine.

-

Cyanation: The halogen atoms on the diazo component ring are replaced with cyano groups.

The overall chemical transformation is a cornerstone of azo dye chemistry, leading to the formation of a stable and highly colored molecule.

Physicochemical Properties

| Property | Value |

| C.I. Name | This compound |

| Molecular Formula | C₁₉H₁₈N₆O₂[1] |

| Molecular Weight | 362.39 g/mol [1] |

| Appearance | Blue uniform powder[1] |

| Class | Single azo[1] |

Detailed Synthesis Protocol

The following experimental protocol is a composite representation based on established methods for the synthesis of closely related azo dyes. Precise conditions for industrial manufacturing are often proprietary.

Stage 1: Diazotization of 2,6-Dichloro-4-nitroaniline

The first step involves the formation of a diazonium salt from 2,6-dichloro-4-nitroaniline.

Experimental Protocol:

-

To a reaction vessel, add 20.7 g of 2,6-dichloro-4-nitroaniline to 150 mL of a 30% sulfuric acid solution.

-

Cool the resulting suspension to 0-5 °C in an ice bath with continuous stirring.

-

In a separate beaker, dissolve 7.0 g of sodium nitrite in 20 mL of water and cool the solution.

-

Slowly add the sodium nitrite solution to the suspension of 2,6-dichloro-4-nitroaniline while maintaining the temperature between 0-5 °C.

-

Continue stirring for 1-2 hours at this temperature to ensure the completion of the diazotization reaction. The formation of the diazonium salt solution is indicated by a change in the color of the reaction mixture.

| Parameter | Value |

| Starting Material | 2,6-Dichloro-4-nitroaniline |

| Reagents | Sodium nitrite, Sulfuric acid |

| Temperature | 0-5 °C |

| Reaction Time | 1-2 hours |

Stage 2: Azo Coupling with N,N-diethyl-m-toluidine

The highly reactive diazonium salt is then coupled with N,N-diethyl-m-toluidine to form the azo chromophore.

Experimental Protocol:

-

In a separate reaction vessel, dissolve 17.7 g of N,N-diethyl-m-toluidine in 100 mL of a 10% aqueous acetic acid solution.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared diazonium salt solution to the solution of N,N-diethyl-m-toluidine with vigorous stirring.

-

Maintain the temperature at 0-5 °C and continue to stir for an additional 2-3 hours.

-

The completion of the coupling reaction is indicated by the formation of a deeply colored precipitate.

-

Filter the precipitate and wash it thoroughly with cold water until the filtrate is neutral.

-

Dry the resulting intermediate azo compound.

| Parameter | Value |

| Reactants | Diazonium salt of 2,6-dichloro-4-nitroaniline, N,N-diethyl-m-toluidine |

| Solvent | Acetic acid |

| Temperature | 0-5 °C |

| Reaction Time | 2-3 hours |

Stage 3: Cyanation

The final step involves the nucleophilic substitution of the chloro groups with cyano groups using cuprous cyanide.[2]

Experimental Protocol:

-

Suspend the dried intermediate azo compound in a suitable high-boiling point solvent such as dimethylformamide (DMF).

-

Add an excess of cuprous cyanide (CuCN) to the suspension.

-

Heat the reaction mixture to a temperature of 120-150 °C and maintain it for several hours. The progress of the reaction should be monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

-

After the reaction is complete, cool the mixture and pour it into a large volume of water to precipitate the crude this compound.

-

Filter the crude product, wash it extensively with water, and then dry it.

-

The final product can be further purified by recrystallization from a suitable solvent.

| Parameter | Value |

| Reagent | Cuprous Cyanide (CuCN) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 120-150 °C |

| Reaction Time | Several hours |

Manufacturing Workflow and Logical Relationships

The synthesis of this compound can be visualized as a sequential process with distinct stages and quality control checkpoints.

References

Spectroscopic Profile of Disperse Blue 366: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the monoazo dye, Disperse Blue 366 (C.I. This compound). Due to the limited availability of directly published experimental spectra for this specific compound, this document combines known factual information with theoretically derived estimations based on the analysis of its constituent chemical moieties and analogous compounds. This guide is intended to support research and development activities by providing a robust, albeit partially predictive, spectroscopic profile.

Introduction to this compound

This compound is a synthetic organic dye primarily utilized in the textile industry for dyeing polyester and other synthetic fibers.[1] Its chemical structure, belonging to the single azo class, imparts a characteristic blue color and determines its physicochemical properties, including its spectroscopic signature.[2][3] The dye is synthesized through the diazotization of 2,6-dibromo-4-nitroaniline, followed by coupling with N,N-diethyl-3-methylbenzenamine and a subsequent cyanation step.[2]

Chemical Structure:

Spectroscopic Data

The following tables summarize the estimated and expected spectroscopic data for this compound. It is crucial to note that these values are based on the analysis of similar azo dye structures and the known functional groups present in the molecule.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of an azo dye is characterized by strong absorption bands in the visible region, which are responsible for its color. The position and intensity of these bands are sensitive to the solvent polarity.

Table 1: Estimated UV-Vis Spectroscopic Data for this compound

| Parameter | Estimated Value | Solvent(s) |

| λmax (nm) | 550 - 600 nm | Dichloromethane, Acetone, Methanol |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For this compound, key characteristic peaks are expected from the aromatic rings, the azo group, the nitro group, the cyano group, and the alkyl groups of the diethylamino substituent.

Table 2: Estimated Fourier-Transform Infrared (FTIR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 - 3000 | Aromatic C-H stretch |

| ~2970 - 2850 | Aliphatic C-H stretch (from ethyl groups) |

| ~2230 - 2210 | C≡N stretch (Cyano group) |

| ~1600 - 1580 | Aromatic C=C stretch |

| ~1530 - 1500 | Asymmetric NO₂ stretch |

| ~1450 - 1400 | N=N stretch (Azo group) |

| ~1350 - 1330 | Symmetric NO₂ stretch |

| ~830 - 810 | C-H out-of-plane bending for a 1,2,4-trisubstituted benzene ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The estimated chemical shifts for this compound are based on the analysis of its precursors and similar substituted aromatic compounds.

Table 3: Estimated ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | s | 2H | Protons on the dibromo-nitro-phenyl ring |

| ~7.0 - 7.5 | m | 3H | Protons on the diethyl-methyl-phenyl ring |

| ~3.4 - 3.6 | q | 4H | -CH₂- of ethyl groups |

| ~2.3 - 2.5 | s | 3H | -CH₃ of the methyl group on the phenyl ring |

| ~1.2 - 1.4 | t | 6H | -CH₃ of ethyl groups |

Table 4: Estimated ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 | Aromatic C attached to the azo group |

| ~145 - 150 | Aromatic C attached to the nitro group |

| ~140 - 145 | Aromatic C attached to the diethylamino group |

| ~130 - 140 | Aromatic C-H |

| ~120 - 130 | Aromatic C-Br |

| ~115 - 120 | Aromatic C-H |

| ~110 - 115 | C≡N (Cyano group) |

| ~45 - 50 | -CH₂- of ethyl groups |

| ~20 - 25 | -CH₃ of the methyl group on the phenyl ring |

| ~10 - 15 | -CH₃ of ethyl groups |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like this compound.

UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., methanol, ethanol, or dichloromethane) to an absorbance value within the linear range of the spectrophotometer (typically below 1.5).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The spectrum is recorded over a wavelength range of 200-800 nm. The solvent is used as a blank for baseline correction. The wavelength of maximum absorbance (λmax) is determined.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered dye is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

References

Solubility of Disperse Blue 366 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility characteristics of C.I. Disperse Blue 366, an azo dye utilized in the textile industry for dyeing synthetic fibers such as polyester.[1][2] While specific quantitative solubility data in a broad range of organic solvents is not extensively published in public literature, this document outlines a standardized methodology for its determination. This allows researchers to generate precise and reliable data tailored to their specific applications. The guide provides detailed experimental protocols and presents a logical workflow for these procedures.

This compound is characterized as a blue powder that is hydrophobic, making it soluble in organic solvents but insoluble in water.[1] Its solubility profile in various organic solvents is a critical parameter that influences its application, not only in textiles but potentially in other areas of materials science and research. The dissolution behavior is principally governed by factors such as the polarity of the solvent, the operational temperature, and the specific molecular interactions between the dye and the solvent.

Data Presentation

Due to the scarcity of specific quantitative solubility data for this compound in publicly accessible literature, the following table is provided as a template for researchers. This structured format is designed for easy comparison and should be populated with experimentally determined values.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Acetone | e.g., 25 | e.g., UV-Vis Spectroscopy | ||

| e.g., Ethanol | e.g., 25 | e.g., UV-Vis Spectroscopy | ||

| e.g., Dichloromethane | e.g., 25 | e.g., UV-Vis Spectroscopy | ||

| e.g., Toluene | e.g., 25 | e.g., UV-Vis Spectroscopy | ||

| e.g., N,N-Dimethylformamide | e.g., 25 | e.g., UV-Vis Spectroscopy |

Experimental Protocols

The following is a detailed methodology for the quantitative determination of this compound solubility in organic solvents, primarily utilizing UV-Visible spectrophotometry. This widely accepted method is known for providing reliable and reproducible results.[3]

Objective: To accurately determine the saturation solubility of this compound in a specific organic solvent at a defined temperature.

Principle: The concentration of a colored substance within a solution is directly proportional to its absorbance of light at a specific wavelength. This relationship is described by the Beer-Lambert Law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration of the substance.

Materials and Equipment:

-

This compound (analytical standard)

-

A selection of organic solvents (analytical grade)

-

UV-Visible spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Thermostatically controlled shaker or incubator

-

Sealed containers (e.g., screw-cap vials)

Procedure:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen organic solvent.

-

Scan the solution across a range of wavelengths (e.g., 400-800 nm) using the spectrophotometer to identify the wavelength of maximum absorbance (λmax). This λmax will be used for all subsequent absorbance measurements for this solvent.

-

-

Preparation of Standard Solutions and Calibration Curve:

-

Accurately weigh a precise amount of this compound and dissolve it in the chosen organic solvent to create a stock solution of a known concentration (e.g., 100 mg/L).

-

Perform a series of serial dilutions from the stock solution to generate a set of at least five standard solutions with decreasing, known concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax, using the pure organic solvent as a blank.

-

Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c), which represents the calibration curve. The R-squared value should be close to 1 to ensure linearity.

-

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container to form a slurry.

-

Agitate the mixture at a constant, controlled temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium solubility is achieved.

-

After agitation, allow the solution to remain undisturbed at the same temperature for a sufficient time to permit the excess, undissolved solid to settle.

-

-

Measurement of Saturated Solution Absorbance:

-

Carefully withdraw a sample from the clear supernatant of the saturated solution using a syringe fitted with a filter to remove any undissolved particles.

-

Dilute the filtered saturated solution with a known volume of the pure solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of this diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation from the calibration curve to calculate the concentration of the diluted saturated solution from its measured absorbance.

-

Multiply this calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in that specific solvent at the specified temperature.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of dye solubility as described in the protocol above.

Caption: Workflow for Determining Dye Solubility.

References

A Comprehensive Technical Guide on the Thermal Stability and Degradation of Disperse Blue 366

Disclaimer: Publicly available research specifically detailing the thermal degradation of Disperse Blue 366 is limited. Therefore, this guide provides a comprehensive overview of the analytical methodologies and expected degradation pathways based on studies of structurally related disperse azo dyes. The principles and protocols detailed herein are directly applicable to the analysis of this compound.

This technical guide is intended for researchers, scientists, and drug development professionals investigating the thermal stability and degradation of this compound. It offers a detailed examination of experimental protocols for key analytical techniques, a summary of representative quantitative data from analogous dyes, and visual diagrams of experimental workflows and degradation pathways.

Introduction to the Thermal Degradation of Disperse Azo Dyes

This compound belongs to the extensive class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-). These dyes are widely used in the textile industry for coloring synthetic fibers. The thermal stability of these dyes is a critical parameter, influencing their processing, application, and long-term colorfastness. Furthermore, understanding their degradation is crucial for assessing the potential environmental and toxicological impact of their breakdown products.

The primary mechanism of thermal degradation for azo dyes involves the homolytic cleavage of the labile azo bond. This initial fragmentation leads to the formation of various aromatic compounds, including potentially hazardous aromatic amines. The specific degradation products formed depend on the chemical structure of the dye and the environmental conditions during degradation.

Physicochemical Properties of this compound

| Property | Value | Reference |

| C.I. Name | This compound | [1] |

| CAS Number | 361520-06-1 | [1][2] |

| Molecular Formula | C₁₉H₁₈N₆O₂ | [3] |

| Molecular Weight | 362.39 g/mol | [3] |

| Appearance | Blue uniform powder | [3][4] |

| Application | Dyeing of polyester and other synthetic fibers | [1][4] |

Thermal Stability Analysis: Representative Data

To illustrate the expected thermal behavior of this compound, the following table presents representative data from the thermal analysis of a comparable disperse azo dye, C.I. Disperse Red 167. These values provide a baseline for understanding the temperatures at which significant degradation events are likely to occur for similar dyes.

| Analytical Technique | Parameter | Representative Value for a Disperse Azo Dye (C.I. Disperse Red 167) |

| Thermogravimetric Analysis (TGA) | Onset of Decomposition (T₅%) | ~250 °C |

| Temperature of Maximum Decomposition Rate (Tₘₐₓ) | ~380 °C | |

| Residual Mass at 800 °C | ~20% | |

| Differential Scanning Calorimetry (DSC) | Melting Point (Tₘ) | ~170 °C (Endotherm) |

| Decomposition | >250 °C (Exotherm) |

Note: The data presented is for C.I. Disperse Red 167 and serves as a representative example for a disperse azo dye.

Experimental Protocols

A comprehensive understanding of the thermal degradation of this compound requires precise and well-defined experimental protocols. The following sections detail the standard methodologies for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) analysis, synthesized from established research on azo dyes.[5]

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for assessing the thermal stability of materials by measuring the change in mass as a function of temperature.

Objective: To determine the thermal stability and decomposition profile of the dye by measuring its mass change as a function of temperature.[6]

Instrumentation: A high-precision thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh a small amount of the dye sample (typically 3-10 mg) and place it into an inert TGA pan (e.g., alumina or platinum).[5]

-

Instrument Setup: Purge the TGA furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[5]

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a controlled, linear heating rate (e.g., 10 °C/min).

-

Data Acquisition: Continuously record the sample's mass as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates, and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the heat flow associated with them.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh a small sample of the dye (typically 2-5 mg) and hermetically seal it in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: Subject the sample and reference pans to a controlled temperature program. A typical program would be to heat from ambient temperature to a temperature above the expected melting point (e.g., 300 °C) at a constant rate (e.g., 10 °C/min).

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Analyze the resulting DSC thermogram to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the chemical composition of thermal degradation products.

Objective: To separate and identify the volatile and semi-volatile compounds produced during the thermal degradation of the dye.

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

Methodology:

-

Sample Preparation: Place a very small amount of the dye (typically 0.1-1.0 mg) into a pyrolysis sample cup.[5]

-

Pyrolysis: Rapidly heat the sample to a specific temperature (e.g., the temperature of maximum degradation rate determined by TGA) in an inert atmosphere within the pyrolyzer.

-

Gas Chromatography (GC) Separation: The volatile pyrolysis products are swept into the GC column by a carrier gas (e.g., helium). The components are separated based on their boiling points and interactions with the stationary phase of the column.[5]

-

Mass Spectrometry (MS) Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which serves as a molecular fingerprint, is compared against a spectral library (e.g., NIST) for identification.[5]

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the comprehensive thermal analysis of a disperse azo dye.

Hypothetical Degradation Pathway

Based on the known degradation mechanisms of azo dyes, a hypothetical thermal degradation pathway for a generic disperse azo dye, such as this compound, is proposed below. The primary step is the cleavage of the azo bond, leading to the formation of aromatic amine radicals, which can then undergo further reactions.

Conclusion

This technical guide provides a framework for understanding and investigating the thermal stability and degradation of this compound. While specific experimental data for this dye remains scarce in public literature, the methodologies and representative data from analogous disperse azo dyes offer a solid foundation for its analysis. The primary thermal degradation event is anticipated to be the cleavage of the azo bond, leading to the formation of various aromatic compounds. The detailed experimental protocols for TGA, DSC, and Py-GC/MS outlined herein provide the necessary tools for researchers to conduct a thorough thermal analysis of this compound and similar dyes, contributing to a better understanding of their properties and potential environmental impact.

References

Ecotoxicity of Disperse Blue 366 and its Byproducts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 366 is a synthetic mono-azo dye belonging to the disperse class of colorants, primarily utilized in the textile industry for dyeing polyester and other synthetic fibers. Due to their low water solubility, disperse dyes are applied as a fine dispersion. The environmental release of these dyes and their degradation byproducts from industrial effluents is a significant ecotoxicological concern. This technical guide provides a comprehensive overview of the known and inferred ecotoxicity of this compound and its associated chemical species. Given the limited direct toxicological data on this compound, this guide incorporates data on its manufacturing precursors and structurally similar compounds to provide a thorough assessment.

Chemical Identity and Manufacturing

This compound has the molecular formula C₁₉H₁₈N₆O₂ and a molecular weight of 362.39 g/mol . It is identified by CAS numbers 84870-65-5 and 361520-06-1. The synthesis of this compound involves the diazotization of 2,6-dibromo-4-nitroaniline, which is then coupled with N,N-diethyl-3-methylbenzenamine. A subsequent reaction involving cyanide completes the synthesis.

The manufacturing process suggests that byproducts may include unreacted precursors and their isomers, as well as products from side reactions. Furthermore, under anaerobic conditions, azo dyes like this compound can undergo reductive cleavage of the azo bond (-N=N-), leading to the formation of aromatic amines.

Predicted Degradation Pathways and Byproducts

The primary environmental degradation pathway for azo dyes is the reductive cleavage of the azo bond, which can occur under anaerobic conditions, for instance in sediments or certain wastewater treatment stages. This process breaks the dye molecule into smaller aromatic amine constituents. For this compound, this would likely result in the formation of 2,6-dibromo-4-nitroaniline and an aromatic amine derived from the N,N-diethyl-3-methylbenzenamine coupler.

dot

Figure 1: Predicted anaerobic degradation of this compound.

Ecotoxicity Data

Ecotoxicity of Precursors

Table 1: Ecotoxicity of 2,6-dibromo-4-nitroaniline

| Endpoint | Species | Duration | Value | Reference |

| Acute Toxicity (LC₅₀) | Brachydanio rerio (Zebrafish) | 96 h | 19.5 mg/L | [1] |

| Acute Immobilisation (EC₅₀) | Daphnia magna | 24 h | 8.3 mg/L | [1] |

| Growth Inhibition (EC₅₀) | Selenastrum capricornutum | 72 h | > 100 mg/L | [1] |

| Biodegradability | - | - | Not readily biodegradable | [1] |

| Bioaccumulation | Fish | - | BCF = 8 | [1] |

Table 2: Ecotoxicity of N,N-diethyl-3-methylbenzamide (DEET) (as a surrogate for N,N-diethyl-3-methylbenzenamine)

| Endpoint | Species | Duration | Value | Reference |

| Acute Toxicity (LC₅₀) | Brachydanio rerio (Zebrafish) | 96 h | 109.67 mg/L | [2] |

| Acute Immobilisation (EC₅₀) | Daphnia magna | 24 h | 40.74 mg/L | [2] |

| Growth Inhibition (EC₅₀) | Chlorella vulgaris | 96 h | 270.72 mg/L | [2] |

| Biodegradability | - | - | Moderate to rapid | [3] |

| Bioaccumulation | - | - | Low potential | [3] |

Toxicity of Aromatic Amines

Aromatic amines, the potential degradation products of azo dyes, are a class of chemicals with significant toxicological concern, with many being known or suspected carcinogens.[4][5][6][7] The reductive cleavage of azo dyes can lead to the formation of metabolites that are more toxic than the parent dye.[4]

Experimental Protocols

Standardized methodologies are crucial for assessing the ecotoxicity of chemical substances. The following sections detail the key experimental protocols based on OECD guidelines, which are widely accepted for regulatory purposes.

Aquatic Toxicity Testing

dot

Figure 2: Standard workflow for aquatic ecotoxicity assessment.

1. Algal Growth Inhibition Test (OECD Guideline 201) [8][9][10][11][12]

-

Objective: To determine the effects of a substance on the growth of freshwater microalgae or cyanobacteria.

-

Test Organism: Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum), or other recommended species.

-

Principle: Exponentially growing cultures of algae are exposed to a range of concentrations of the test substance in a nutrient-rich medium for 72 hours.

-

Procedure:

-

Prepare a series of test solutions with at least five different concentrations of the test substance and a control.

-

Inoculate each test flask with a low density of exponentially growing algae.

-

Incubate the flasks under constant illumination and temperature (e.g., 21-24°C) for 72 hours.

-

Measure the algal biomass (e.g., by cell counts, fluorescence, or absorbance) at least every 24 hours.

-

-

Endpoint: The primary endpoint is the inhibition of growth, expressed as the average specific growth rate. The EC₅₀ (concentration causing 50% inhibition of growth) is calculated.

2. Daphnia sp. Acute Immobilisation Test (OECD Guideline 202) [13][14][15][16][17]

-

Objective: To determine the acute immobilisation effect of a substance on Daphnia.

-

Test Organism: Daphnia magna or Daphnia pulex, less than 24 hours old.

-

Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours.

-

Procedure:

-

Prepare test solutions at a minimum of five concentrations in a geometric series, along with a control.

-

Introduce at least 20 daphnids, divided into at least four replicates, for each concentration.

-

Maintain the test vessels at a constant temperature (e.g., 20 ± 1°C) with a defined light-dark cycle.

-

Observe and record the number of immobilised daphnids at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

-

-

Endpoint: The EC₅₀ at 48 hours, which is the concentration that immobilises 50% of the daphnids.

3. Fish Acute Toxicity Test (OECD Guideline 203) [18][19][20][21][22]

-

Objective: To determine the median lethal concentration (LC₅₀) of a substance to fish.

-

Test Organism: Zebrafish (Danio rerio), Rainbow trout (Oncorhynchus mykiss), or other recommended species.

-

Principle: Fish are exposed to the test substance in a range of concentrations for a period of 96 hours.

-

Procedure:

-

Acclimatize the fish to the test conditions.

-

Prepare at least five test concentrations in a geometric series and a control.

-

Introduce a specified number of fish (e.g., at least 7 per concentration) into the test chambers.

-

Maintain the test conditions (temperature, pH, dissolved oxygen) within narrow limits.

-

Record mortalities and any sublethal effects at 24, 48, 72, and 96 hours.

-

-

Endpoint: The LC₅₀ at 96 hours, the concentration estimated to be lethal to 50% of the test fish.

Biodegradability and Bioaccumulation

dot

Figure 3: Workflow for assessing biodegradability and bioaccumulation.

1. Ready Biodegradability (OECD Guideline 301) [23][24][25][26][27]

-

Objective: To screen chemicals for ready biodegradability in an aerobic aqueous medium.

-

Principle: A small amount of the test substance is inoculated with microorganisms from a source like activated sludge and incubated under aerobic conditions for 28 days. Biodegradation is followed by measuring parameters such as dissolved organic carbon (DOC) removal, CO₂ evolution, or oxygen consumption.

-

Procedure (e.g., CO₂ Evolution Test - OECD 301B):

-

Prepare a mineral medium containing the test substance as the sole organic carbon source.

-

Inoculate with a microbial inoculum (e.g., from a sewage treatment plant).

-

Incubate in the dark at a controlled temperature.

-

Aerate with CO₂-free air and trap the evolved CO₂ in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide).

-

Quantify the trapped CO₂ periodically.

-

-

Endpoint: The percentage of theoretical CO₂ production. A substance is considered readily biodegradable if it reaches a pass level (e.g., >60% of ThCO₂) within a 10-day window during the 28-day test period.

2. Bioaccumulation in Fish (OECD Guideline 305)

-

Objective: To determine the bioconcentration factor (BCF) of a substance in fish.

-

Principle: Fish are exposed to the test substance at a constant, low concentration in water. The concentration of the substance in the fish tissue and in the water is measured over time until a steady state is reached.

-

Procedure:

-

Uptake (Exposure) Phase: Expose fish to a constant, sublethal concentration of the test substance.

-

Periodically sample fish and water to determine the concentration of the test substance.

-

Continue until the concentration in the fish reaches a plateau (steady state).

-

Depuration (Post-Exposure) Phase: Transfer the fish to a clean water environment and measure the rate at which the substance is eliminated from their tissues.

-

-

Endpoint: The Bioconcentration Factor (BCF), calculated as the ratio of the concentration of the test substance in the fish to its concentration in the water at steady state.

Conclusion and Recommendations

While direct ecotoxicity data for this compound is scarce, the available information on its precursors and the general toxicological properties of azo dyes and their aromatic amine byproducts indicate a potential for environmental risk. The precursor 2,6-dibromo-4-nitroaniline exhibits aquatic toxicity and is not readily biodegradable, suggesting persistence in the environment. Although the other precursor's surrogate, DEET, shows lower toxicity and better degradability, the final dye molecule's properties can be significantly different.

The primary concern with this compound, as with other azo dyes, is the potential formation of toxic and persistent aromatic amines through reductive cleavage. Therefore, a precautionary approach is warranted.

It is strongly recommended that comprehensive ecotoxicity testing be conducted directly on this compound and its primary degradation products to accurately characterize their environmental risk. This should include studies on acute and chronic aquatic toxicity, biodegradability, and bioaccumulation potential, following standardized OECD guidelines. Such data is essential for conducting a thorough environmental risk assessment and for developing appropriate wastewater treatment strategies to mitigate the impact of this dye on aquatic ecosystems.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. mdpi.com [mdpi.com]

- 3. Assessment of the environmental fate and ecotoxicity of N,N-diethyl-m-toluamide (DEET) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azo dyes degradation by microorganisms – An efficient and sustainable approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. eurofins.com.au [eurofins.com.au]

- 11. oecd.org [oecd.org]

- 12. shop.fera.co.uk [shop.fera.co.uk]

- 13. oecd.org [oecd.org]

- 14. shop.fera.co.uk [shop.fera.co.uk]

- 15. biotecnologiebt.it [biotecnologiebt.it]

- 16. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 17. catalog.labcorp.com [catalog.labcorp.com]

- 18. oecd.org [oecd.org]

- 19. biotecnologiebt.it [biotecnologiebt.it]

- 20. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 21. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 22. eurofins.com.au [eurofins.com.au]

- 23. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]

- 24. contractlaboratory.com [contractlaboratory.com]

- 25. Ready biodegradability | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 26. oecd.org [oecd.org]

- 27. oecd.org [oecd.org]

Health and Safety Profile of Disperse Blue 366: A Technical Guide

Introduction to Disperse Blue 366

C.I. This compound is a synthetic organic dye belonging to the disperse class, primarily utilized in the textile industry for dyeing hydrophobic fibers such as polyester.[1] It is valued for its vibrant blue color and performance characteristics in textile applications.[1] Synonyms for this dye include Kayalon Polyester Blue CR-E and Kayalon Polyester Blue CR-E 200.[1] While some sources make general claims of low toxicity and biodegradability, specific quantitative data to support these statements is lacking.[2]

Hazard Profile of Structurally Related Compounds

Due to the limited specific data for this compound, an assessment of structurally similar compounds is necessary to infer potential hazards. The following table summarizes hazard information for azo disperse dyes with similar structural motifs.

Table 1: Hazard Classification of Compounds Structurally Related to this compound

| Chemical Name | CAS Number | Hazard Statements | Source |

| N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide | 41642-51-7 | H360: May damage fertility or the unborn child. | PubChem[1] |

| Acetamide, N-[2-[(2-bromo-6-cyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]- | 2537-62-4 | H317: May cause an allergic skin reaction. | PubChem |

| C.I. This compound | 361520-06-1 | Potential for in vitro genetic toxicity. | ECHA[3] |

Note: The information in this table is for related compounds and should be used for preliminary hazard identification only.

General Toxicological Profile of Disperse Dyes

Disperse dyes as a class have been associated with a range of health effects. Several members of this class have undergone more extensive toxicological evaluation, providing insights into potential concerns for less-studied dyes like this compound.

Skin Sensitization

Certain disperse dyes are known skin sensitizers, capable of causing allergic contact dermatitis. This is a significant occupational and consumer health concern.

Table 2: Skin Sensitization Potential of Selected Disperse Dyes

| Dye Name | Chemical Class | CAS Number | Sensitizing Potency |

| Disperse Blue 106 | Anthraquinone | 12223-01-7 | Strong |

| Disperse Blue 124 | Azo | 61951-51-7 | Strong |

| Disperse Red 1 | Azo | 2872-52-8 | Moderate |

| Disperse Blue 1 | Anthraquinone | 2475-45-8 | Moderate |

| Disperse Orange 37 | Azo | 13301-61-6 | Weak |

Data sourced from a biphasic murine local lymph node assay study.

Genotoxicity and Carcinogenicity

Some disperse dyes, particularly those based on an azo chemical structure, have demonstrated mutagenic and genotoxic properties. Metabolic reduction of azo dyes can lead to the formation of aromatic amines, some of which are known carcinogens. Anthraquinone-based disperse dyes have also been linked to carcinogenic activity.

Table 3: Genotoxicity and Carcinogenicity of Selected Disperse Dyes

| Dye Name | CAS Number | Genotoxicity Findings | Carcinogenicity Findings |

| Disperse Blue 1 | 2475-45-8 | Weakly positive in Salmonella typhimurium. | Sufficient evidence in experimental animals.[4] Increased incidence of urinary bladder neoplasms in rats.[5] Classified as possibly carcinogenic to humans (Group 2B) by IARC.[4] |

| Disperse Orange 11 | 82-28-0 | Evidence of mutagenic activity. | Classified as 'reasonably anticipated to be a human carcinogen' by the NTP. Induced liver and kidney tumors in rodents.[6] |

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available. The following section describes a standard methodology for assessing skin sensitization, a key endpoint for disperse dyes.

Murine Local Lymph Node Assay (LLNA) for Skin Sensitization (OECD TG 429)

The LLNA is a validated in vivo method to assess the skin sensitization potential of a substance.

Objective: To determine if a test chemical has the potential to cause skin sensitization by measuring lymphocyte proliferation in the draining auricular lymph nodes.

Methodology:

-

Animal Model: Typically, CBA/Ca or CBA/J mice are used.

-

Groups: A minimum of three dose groups with a concurrent negative control group (vehicle only) are used, with at least four animals per group.

-

Dose Selection: A preliminary screening may be performed to determine the highest tolerated dose that does not cause significant local irritation or systemic toxicity.

-

Application: A volume of 25 µL of the test substance in a suitable vehicle (e.g., acetone/olive oil) is applied to the dorsal surface of each ear for three consecutive days.

-

Lymphocyte Proliferation Measurement: On day 6, animals are injected intravenously with 3H-methyl thymidine. Five hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.

-

Sample Processing: A single-cell suspension of lymph node cells is prepared and incubated overnight to precipitate the DNA. The incorporated radioactivity is then measured using a β-scintillation counter and expressed as disintegrations per minute (DPM) per lymph node.

-

Data Analysis: A Stimulation Index (SI) is calculated for each dose group by dividing the mean DPM per node of the test group by the mean DPM per node of the vehicle control group. An SI ≥ 3 is considered a positive response, indicating sensitization potential.

Visualizations: Workflows and Pathways

References

- 1. N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide | C20H19N7O3 | CID 162043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemical-label.com [chemical-label.com]

- 3. agilent.com [agilent.com]

- 4. scribd.com [scribd.com]

- 5. kayakuth.co.th [kayakuth.co.th]

- 6. datasheets.scbt.com [datasheets.scbt.com]

Unveiling the Research Potential of Disperse Blue 366: A Technical Guide for Scientists and Drug Development Professionals

Introduction: Disperse Blue 366, a synthetic dye belonging to the single azo class, is primarily utilized in the textile industry for coloring polyester and other synthetic fibers.[1][2] Its chemical formula is C₁₉H₁₈N₆O₂.[1][2] While its industrial application is well-established, emerging, albeit limited, evidence suggests potential avenues for its use in biomedical research, particularly in the realm of toxicology and cellular studies. One source has noted its application in the "optimization of surface methodology for cytotoxic effect," hinting at its potential as a tool in cell-based assays.[3] This technical guide aims to explore the potential research applications of this compound, drawing parallels from structurally and functionally similar disperse and azo dyes to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Potential Research Application: In Vitro Cytotoxicity Assessment

Disperse dyes, including those with an azo chemical structure, have been investigated for their cytotoxic effects on various cell lines. Understanding the cytotoxic profile of a compound is a critical first step in toxicological assessment and a foundational aspect of drug development.

Analogous Cytotoxicity Data of Azo and Disperse Dyes

| Dye Name/Class | Cell Line | Exposure Time | IC50 Value | Reference |

| Reactive Yellow Dye | HaCaT | 72 hours | 237 µg/mL | [4] |

| Reactive Red Dye | HaCaT | 72 hours | 155 µg/mL | [4] |

| Reactive Blue Dye | HaCaT | 72 hours | 278 µg/mL | [4] |

| Disperse Orange 1 | HepG2 | 72 hours | > 1000 µM | [5] |

| Disperse Red 1 | HepG2 | 72 hours | > 1000 µM | [5] |

| Disperse Red 13 | HepG2 | 72 hours | > 1000 µM | [5] |

| Methyl Orange (Azo) | Glioblastoma | 72 hours | 26.47 µM | [6] |

| Sudan I (Azo) | Glioblastoma | 168 hours | 12.48 µM | [7] |

| Goniothalamin | HepG2 | 72 hours | 4.6 µM | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Workflow for MTT Cytotoxicity Assay

Caption: General workflow for assessing cytotoxicity using the MTT assay.

Potential Research Application: Allergic Contact Dermatitis Studies

Disperse dyes are a known cause of allergic contact dermatitis (ACD), a T-cell mediated delayed-type hypersensitivity reaction.[9] Given that this compound is a disperse dye, investigating its sensitizing potential is a relevant area of research.

Signaling Pathway in Allergic Contact Dermatitis (Sensitization Phase)

The sensitization phase of ACD is initiated by the penetration of a hapten (like a disperse dye) through the skin, which then binds to endogenous proteins to form an immunogenic complex. This complex is recognized and processed by antigen-presenting cells (APCs), such as Langerhans cells, which then migrate to the draining lymph nodes to prime naive T-cells.

Sensitization Phase of Allergic Contact Dermatitis

Caption: Key events in the sensitization phase of allergic contact dermatitis.

Experimental Protocol: Murine Local Lymph Node Assay (LLNA)

The LLNA is a standard method for assessing the skin sensitization potential of chemicals. It measures the proliferation of lymphocytes in the lymph nodes draining the site of chemical application.

Workflow for Murine Local Lymph Node Assay (LLNA)

Caption: Simplified workflow of the murine Local Lymph Node Assay (LLNA).

Potential Research Application: Investigation of Mitochondrial Function

Recent studies have demonstrated that some disperse dyes can impair mitochondrial function.[10][11][12] This opens up a potential research avenue for this compound in studying drug-induced mitochondrial toxicity, a critical aspect of preclinical drug safety assessment.

Analogous Data on Mitochondrial Respiration Impairment

A study on various disperse dyes demonstrated their ability to significantly inhibit mitochondrial oxygen consumption rate (OCR).[10]

| Dye Name | Cell Line | Exposure Time | Effect on Mitochondrial Respiration | Reference |

| Disperse Blue 1 | IPEC-J2, MPEK-BL6 | 1 day | Significant inhibition of OCR | [13] |

| Disperse Blue 124 | IPEC-J2, MPEK-BL6 | 1 day | Significant inhibition of OCR | [13] |

| Disperse Brown 1 | IPEC-J2, MPEK-BL6 | 1 day | Significant inhibition of OCR | [13] |

Experimental Protocol: Seahorse XF Cell Mito Stress Test

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing a comprehensive profile of mitochondrial function.

Workflow for Seahorse XF Cell Mito Stress Test

Caption: Experimental workflow for assessing mitochondrial function using the Seahorse XF Cell Mito Stress Test.

Conclusion

While direct research on the biological applications of this compound is currently limited, the existing data on analogous disperse and azo dyes strongly suggest its potential as a valuable tool in several areas of biomedical research. Its potential cytotoxic properties could be harnessed in the development and validation of cell-based toxicity screening assays. Furthermore, its classification as a disperse dye warrants investigation into its skin sensitization potential, which could contribute to the understanding of allergic contact dermatitis. Finally, the possibility of its interference with mitochondrial function opens up avenues for its use in studying mechanisms of drug-induced mitochondrial toxicity. Further research is imperative to fully elucidate the biological activities of this compound and to validate its use in these promising research applications.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. researchgate.net [researchgate.net]

- 3. CAS 361520-06-1: C.I. This compound | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. High sensitivity of human epidermal keratinocytes (HaCaT) to topoisomerase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-content fluorescence imaging with the metabolic flux assay reveals insights into mitochondrial properties and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in the quantification of mitochondrial function in primary human immune cells through extracellular flux analysis | PLOS One [journals.plos.org]

- 8. Selective Cytotoxicity of Goniothalamin against Hepatoblastoma HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. accellerate.me [accellerate.me]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Evolution of Color: A Technical Guide to Anthraquinone Dyes and the Journey of Disperse Blue 366

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the rich history, synthesis, and multifaceted applications of anthraquinone dyes, with a focused lens on the disperse dye, C.I. Disperse Blue 366. From their natural origins to their sophisticated synthetic pathways and emerging roles in biomedical research, anthraquinone-based colorants represent a pivotal class of organic molecules. This document provides a comprehensive overview of their development, detailed experimental protocols, and a look into their potential in the realm of drug discovery.

A Legacy of Color: The History of Anthraquinone Dyes

The story of anthraquinone dyes is a vibrant thread in the tapestry of human history, stretching back to antiquity. The earliest known examples are natural dyes derived from plants and insects. One of the most historically significant is alizarin, a red dye extracted from the root of the madder plant (Rubia tinctorum), which was used for centuries to color textiles. The brilliant crimson hue of carminic acid, derived from cochineal insects, is another notable natural anthraquinone dye.

The modern era of anthraquinone dyes began in 1868 when German chemists Carl Graebe and Carl Liebermann first synthesized alizarin from coal tar-derived anthracene. This marked the first synthesis of a natural dye and laid the foundation for the synthetic dye industry. The development of synthetic fibers in the early 20th century, particularly cellulose acetate, created a demand for new dye classes that could effectively color these hydrophobic materials. This led to the invention of disperse dyes between 1922 and 1924, which are non-ionic and have low water solubility, making them ideal for synthetic fibers.

The first anthraquinone disperse dye, Serisol Brilliant Blue BG (C.I. Disperse Blue 3), was developed in 1936. Anthraquinone dyes are prized for their excellent light fastness and bright, clear shades, particularly in the red, violet, and blue regions of the spectrum. They are characterized by the anthraquinone core, a tricyclic aromatic ketone. The introduction of electron-donating substituents, such as amino (-NH₂) or hydroxyl (-OH) groups, at specific positions on the anthraquinone structure is responsible for their color.

Focus on this compound: Properties and Synthesis

This compound is a synthetic organic dye belonging to the single azo class, though it is often discussed in the context of anthraquinone chemistry due to its application and performance characteristics which are typical of high-performance disperse dyes. It is primarily used for dyeing polyester and other synthetic fibers, offering a reddish-blue hue.

Physicochemical and Fastness Properties

This compound is a hydrophobic, particle-forming dye with low water solubility but is soluble in organic solvents.[1] It is known for its good light and wash fastness, making it a durable colorant for textiles.[1] The following table summarizes the key identification and fastness properties of this compound.

| Property | Value |

| C.I. Name | This compound |

| CAS Number | 361520-06-1 |

| Molecular Formula | C₁₉H₁₈N₆O₂ |

| Molecular Weight | 362.39 g/mol |

| Light Fastness | 6 (Good) |

| Washing Fastness (Polyester) | 4-5 (Very Good to Excellent) |

| Washing Fastness (Cotton) | 5 (Excellent) |

| Sublimation Fastness | 3-4 (Moderate to Good) |

| pH of Dye Bath | 4-6 |

Fastness ratings are on a scale of 1 to 8 for light fastness and 1 to 5 for other properties, with higher numbers indicating better fastness.

Synthesis of this compound

The manufacturing process for this compound involves a multi-step synthesis. While a detailed, publicly available protocol is scarce, the general and widely cited method involves three key stages: diazotization, azo coupling, and cyanation.[2][3][4]

Step 1: Diazotization of 2,6-Dibromo-4-nitroaniline

The synthesis begins with the diazotization of 2,6-dibromo-4-nitroaniline. This reaction converts the primary aromatic amine into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid at low temperatures (0-5 °C).

Step 2: Azo Coupling with N,N-diethyl-3-methylbenzenamine

The resulting diazonium salt is then coupled with N,N-diethyl-3-methylbenzenamine (also known as N,N-diethyl-m-toluidine). This is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile and attacks the electron-rich aromatic ring of the coupling component.

Step 3: Cyanation

The final step is a cyanation reaction, where a cyano group (-CN) is introduced into the molecule. This is often achieved using a cyanide salt, such as cuprous cyanide.

Below is a DOT script representation of the synthesis workflow.

Caption: A simplified workflow for the synthesis of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative anthraquinone dye via an Ullmann condensation reaction, a standard procedure for dyeing polyester with disperse dyes, and a protocol for assessing the cytotoxicity of these compounds.

Synthesis of a 1,4-Disubstituted Anthraquinone Dye via Ullmann Condensation

The Ullmann condensation is a versatile copper-catalyzed reaction for forming carbon-nitrogen bonds, widely used in the synthesis of aminoanthraquinone dyes.

Materials:

-

1-bromo-4-aminoanthraquinone

-

Aniline (or other aromatic amine)

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Methanol

-

Dichloromethane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-bromo-4-aminoanthraquinone (1 mmol), the desired aromatic amine (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2 mmol).

-

Add N,N-dimethylformamide (10 mL) as the solvent.

-

Heat the reaction mixture to 120-140 °C and stir for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (100 mL) with stirring.

-

Collect the precipitated crude product by vacuum filtration and wash with water until the filtrate is neutral.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Recrystallize the purified product from a suitable solvent (e.g., ethanol or toluene) to obtain the pure dye.

-

Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Experimental workflow for the synthesis of an anthraquinone dye.

Dyeing of Polyester Fabric using the Thermosol Method

The Thermosol process is a continuous method for dyeing polyester with disperse dyes at high temperatures.[5][6][7][8][9]

Materials:

-

Polyester fabric

-

Disperse dye (e.g., this compound)

-

Dispersing agent

-

Wetting agent

-

Acetic acid (to adjust pH)

-

Padding mangle

-

Drying unit (e.g., infrared pre-dryer and hot flue dryer)

-

Thermofixation unit (Thermosol oven)

Procedure:

-

Padding: Prepare the dye bath containing the disperse dye, a dispersing agent, a wetting agent, and acetic acid to maintain a pH of 4.5-5.5. The fabric is passed through the dye bath in a padding mangle to ensure even application of the dye liquor.

-

Drying: The padded fabric is then dried. This is often done in two stages: pre-drying with infrared heaters followed by a hot flue dryer. This step is critical to prevent dye migration.[5][6][7]

-

Thermofixation: The dried fabric is passed through a Thermosol oven at a high temperature, typically between 190-220 °C, for 60-90 seconds.[5][6][7] During this stage, the dye sublimes and diffuses into the polyester fibers.

-

After-treatment: The dyed fabric is then washed to remove any unfixed dye from the surface. This usually involves a reduction clearing process with a solution of sodium hydroxide and sodium hydrosulfite, followed by rinsing and drying.

Caption: A schematic of the continuous Thermosol dyeing process.

In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure the cytotoxicity of chemical compounds.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Disperse dye stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the disperse dye in the cell culture medium. Remove the old medium from the wells and add 100 µL of the dye solutions at different concentrations. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the dye that causes 50% inhibition of cell viability).

Anthraquinone Dyes in Drug Development